molecular formula C10H9N3O2 B14817462 2-Cyano-5-cyclopropoxynicotinamide

2-Cyano-5-cyclopropoxynicotinamide

Cat. No.: B14817462
M. Wt: 203.20 g/mol
InChI Key: WFGUWMCGCFAWRC-UHFFFAOYSA-N
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Description

2-Cyano-5-cyclopropoxynicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group, a cyclopropoxy group, and a nicotinamide moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-cyclopropoxynicotinamide typically involves the reaction of nicotinic acid derivatives with cyano and cyclopropoxy groups under controlled conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates . This reaction can be carried out under solvent-free conditions or with the use of specific catalysts to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-cyclopropoxynicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-cyclopropoxynicotinamide stands out due to its unique combination of the cyano, cyclopropoxy, and nicotinamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-cyano-5-cyclopropyloxypyridine-3-carboxamide

InChI

InChI=1S/C10H9N3O2/c11-4-9-8(10(12)14)3-7(5-13-9)15-6-1-2-6/h3,5-6H,1-2H2,(H2,12,14)

InChI Key

WFGUWMCGCFAWRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C#N)C(=O)N

Origin of Product

United States

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